REACTION_SMILES
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[C:23]([Br:24])([Br:25])([Br:26])[Br:27].[CH3:8][O:9][c:10]1[cH:11][c:12]2[c:17]([cH:18][cH:19]1)[CH:16]([CH2:20][CH2:21][OH:22])[NH:15][CH2:14][CH2:13]2.[Cl:47][CH2:48][Cl:49].[F:1][C:2]([C:3](=[O:4])[NH2:5])([F:6])[F:7].[c:28]1([P:29]([c:30]2[cH:31][cH:32][cH:33][cH:34][cH:35]2)[c:36]2[cH:37][cH:38][cH:39][cH:40][cH:41]2)[cH:42][cH:43][cH:44][cH:45][cH:46]1>>[CH3:8][O:9][c:10]1[cH:11][c:12]2[c:17]([cH:18][cH:19]1)[CH:16]([CH2:20][CH2:21][Br:24])[NH:15][CH2:14][CH2:13]2.[F:1][C:2]([C:3](=[O:4])[NH2:5])([F:6])[F:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrC(Br)(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(c1)CCNC2CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)CCNC2CCBr
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Name
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Type
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product
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Smiles
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NC(=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |